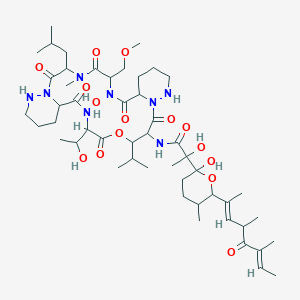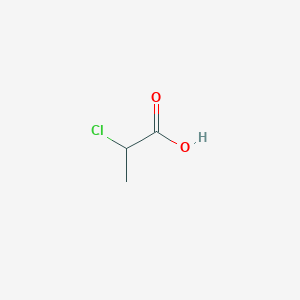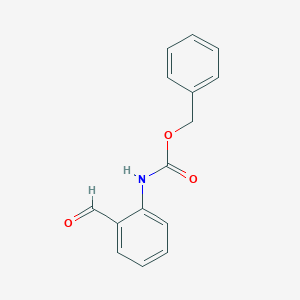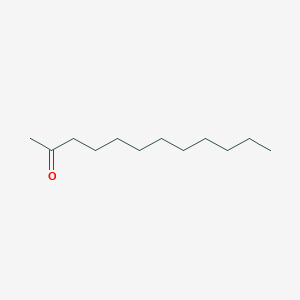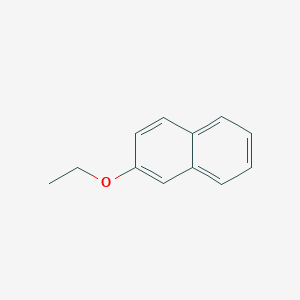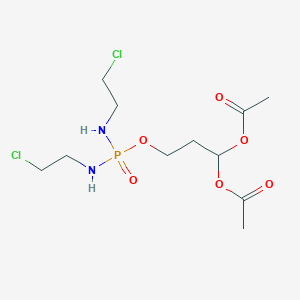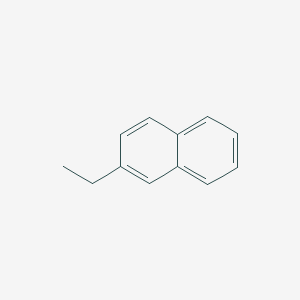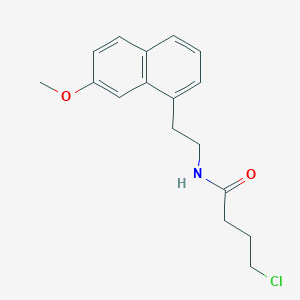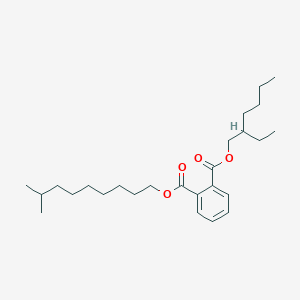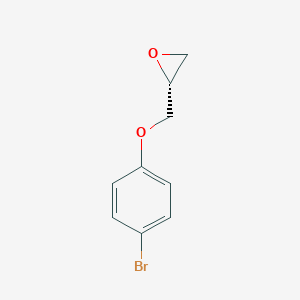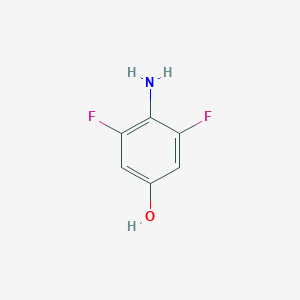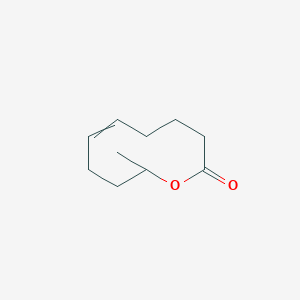
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one, commonly known as muscone, is a naturally occurring compound found in the musk gland of male musk deer. It is a bicyclic ketone with a strong, pleasant odor that has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of muscone is not fully understood, but it is believed to act through various pathways in the body. Muscone has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Effets Biochimiques Et Physiologiques
Muscone has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and increase insulin sensitivity. Muscone has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using muscone in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. Muscone also has a strong, pleasant odor, which makes it useful in sensory studies. However, one limitation of using muscone in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several potential future directions for research on muscone. One area of interest is its potential use as a natural insect repellent. Muscone has been shown to repel mosquitoes and other insects, and further research could lead to the development of new natural insect repellents. Another area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of muscone and its potential therapeutic effects.
Méthodes De Synthèse
Muscone can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce muscone from starting materials such as cyclohexanone and methyl vinyl ketone. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce muscone from precursors such as muscone lactone.
Applications De Recherche Scientifique
Muscone has shown potential therapeutic effects in various scientific studies. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Muscone has also been shown to improve cognitive function and memory in animal studies. Additionally, muscone has been investigated for its potential use as a natural insect repellent.
Propriétés
Numéro CAS |
136230-43-8 |
|---|---|
Nom du produit |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |
Clé InChI |
ZQJNEWFZYVDTOV-UHFFFAOYSA-N |
SMILES |
CC1CCC=CCCCC(=O)O1 |
SMILES canonique |
CC1CCC=CCCCC(=O)O1 |
Synonymes |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



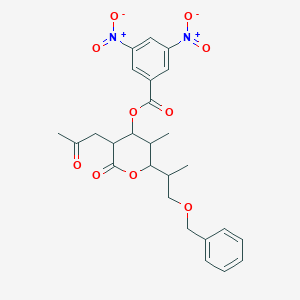
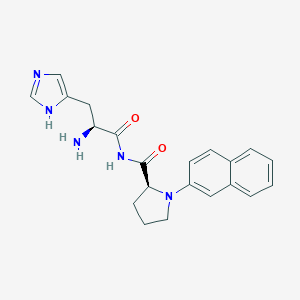
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
